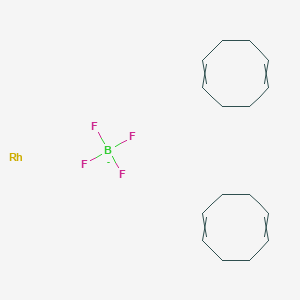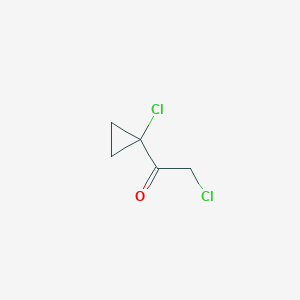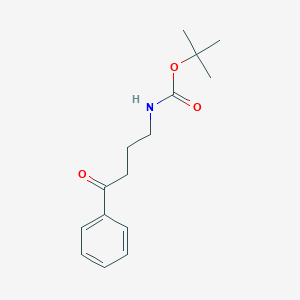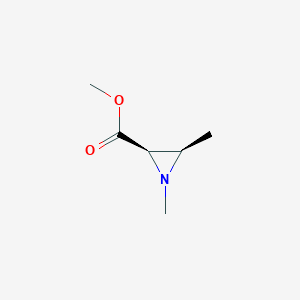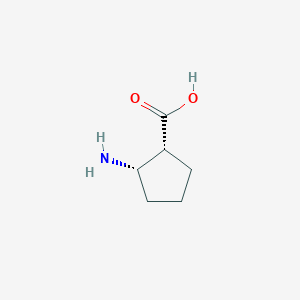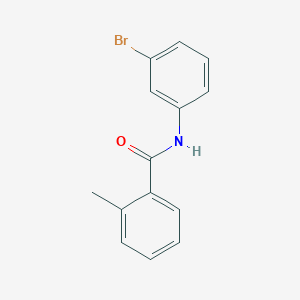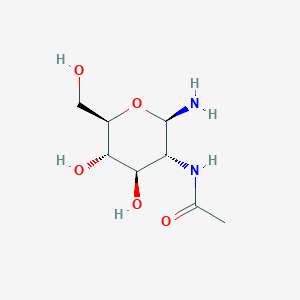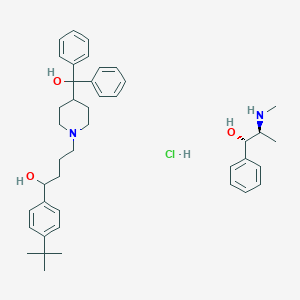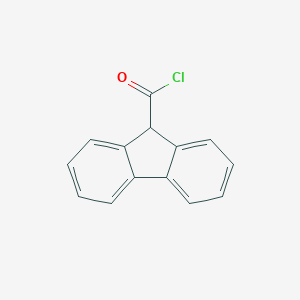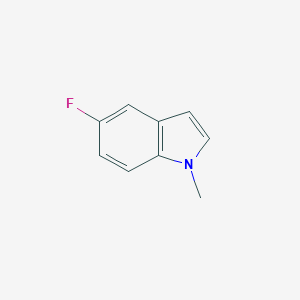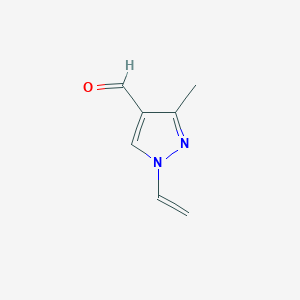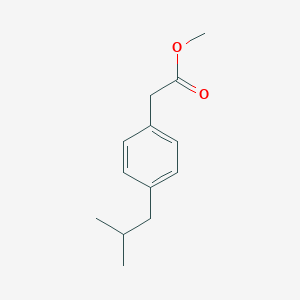
Methyl 2-(4-isobutylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-isobutylphenyl)acetate, also known as MIBA, is a chemical compound that belongs to the family of esters. It is a colorless liquid with a sweet, fruity odor and is commonly used in the fragrance industry. However, recent scientific research has shown that MIBA has potential applications beyond its use as a fragrance compound.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-isobutylphenyl)acetate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms and insects. This disruption leads to the death of the organism.
Effets Biochimiques Et Physiologiques
Methyl 2-(4-isobutylphenyl)acetate has been found to have low toxicity in mammals, making it a safe compound for use in laboratory experiments. It has been shown to have no significant effect on the liver, kidney, or heart function of rats when administered orally. However, further studies are needed to determine the long-term effects of Methyl 2-(4-isobutylphenyl)acetate on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-(4-isobutylphenyl)acetate in laboratory experiments is its low toxicity, making it a safe compound for researchers to handle. Additionally, Methyl 2-(4-isobutylphenyl)acetate is relatively easy to synthesize and is readily available. However, one limitation of using Methyl 2-(4-isobutylphenyl)acetate is its limited solubility in water, which may pose challenges in certain experiments.
Orientations Futures
There are several potential future directions for research on Methyl 2-(4-isobutylphenyl)acetate. One area of interest is its potential use as an insecticide or repellent. Additionally, Methyl 2-(4-isobutylphenyl)acetate may have applications in the development of new antimicrobial agents. Further studies are also needed to determine the long-term effects of Methyl 2-(4-isobutylphenyl)acetate on human health and its potential as a therapeutic agent.
In conclusion, Methyl 2-(4-isobutylphenyl)acetate, or Methyl 2-(4-isobutylphenyl)acetate, is a chemical compound that has potential applications beyond its use in the fragrance industry. It has been studied for its antibacterial, antifungal, and antitumor properties, as well as its insecticidal and repellent effects. Methyl 2-(4-isobutylphenyl)acetate has low toxicity in mammals, making it a safe compound for use in laboratory experiments. However, further studies are needed to determine its long-term effects on human health and its potential as a therapeutic agent.
Méthodes De Synthèse
Methyl 2-(4-isobutylphenyl)acetate can be synthesized through the esterification reaction between 4-isobutylphenol and methyl acetyl chloride. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The product is then purified through distillation to obtain pure Methyl 2-(4-isobutylphenyl)acetate.
Applications De Recherche Scientifique
Methyl 2-(4-isobutylphenyl)acetate has been found to have potential applications in various scientific fields. It has been studied for its antibacterial, antifungal, and antitumor properties. Methyl 2-(4-isobutylphenyl)acetate has also been found to have insecticidal and repellent effects, making it a potential candidate for use in pest control.
Propriétés
Numéro CAS |
61566-33-4 |
|---|---|
Nom du produit |
Methyl 2-(4-isobutylphenyl)acetate |
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
methyl 2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-11-4-6-12(7-5-11)9-13(14)15-3/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
NVJAXNOSRPVIIT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OC |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)CC(=O)OC |
Synonymes |
4-(2-Methylpropyl)benzeneacetic Acid Methyl Ester; 2-(4-Isobutylphenyl)acetic Acid Methyl Ester; Methyl (4-Isobutylphenyl)acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)
